O-undecyl Methylaminomethanethioate
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Overview
Description
O-undecyl Methylaminomethanethioate is an organic compound with the molecular formula C13H27NOS. It consists of 27 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-undecyl Methylaminomethanethioate typically involves the reaction of undecyl alcohol with methylamine and methanethioic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
O-undecyl Methylaminomethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
O-undecyl Methylaminomethanethioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature
Mechanism of Action
The mechanism of action of O-undecyl Methylaminomethanethioate involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- O-decyl Methylaminomethanethioate
- O-dodecyl Methylaminomethanethioate
- O-octyl Methylaminomethanethioate
Uniqueness
O-undecyl Methylaminomethanethioate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to its shorter or longer chain analogs .
Properties
CAS No. |
92412-09-4 |
---|---|
Molecular Formula |
C13H27NOS |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
O-undecyl N-methylcarbamothioate |
InChI |
InChI=1S/C13H27NOS/c1-3-4-5-6-7-8-9-10-11-12-15-13(16)14-2/h3-12H2,1-2H3,(H,14,16) |
InChI Key |
XGBHHLCUSMFYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=S)NC |
Origin of Product |
United States |
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